molecular formula C10H9NO4 B12109157 Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B12109157
M. Wt: 207.18 g/mol
InChI Key: YRAUDCHWJXINLI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate is an organic compound with the molecular formula C10H9NO4. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzoisoxazole core, which is a fused ring system consisting of a benzene ring and an isoxazole ring. The presence of an ethyl ester group and a hydroxyl group on the isoxazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, ethyl acetoacetate can react with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate.

    Aromatic Substitution: The benzoisoxazole core can be constructed by an electrophilic aromatic substitution reaction. For instance, the isoxazole derivative can undergo a Friedel-Crafts acylation with a suitable benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The hydroxyl group on the isoxazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Alkylated or acylated isoxazole derivatives.

Scientific Research Applications

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester functionality play crucial roles in binding to active sites or interacting with biological membranes. The compound can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.

Comparison with Similar Compounds

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

    Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate: Similar in structure but with a methyl group at the 5-position, affecting its reactivity and biological activity.

    4-Hydroxy-3-nitrobenzo[d]isoxazole: Contains a nitro group, which significantly alters its electronic properties and reactivity.

    Ethyl 5-chloro-4-hydroxybenzo[d]isoxazole-3-carboxylate: The presence of a chlorine atom introduces different steric and electronic effects, influencing its chemical behavior and applications.

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-hydroxy-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8-6(12)4-3-5-7(8)15-11-9/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAUDCHWJXINLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=CC=CC(=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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